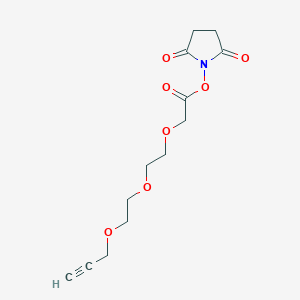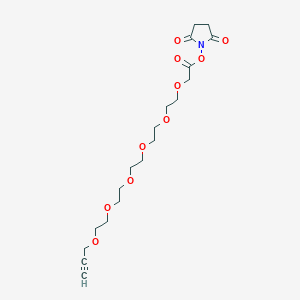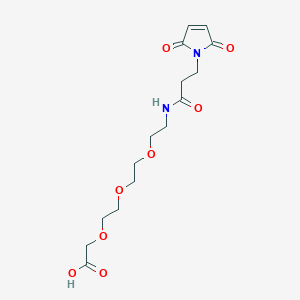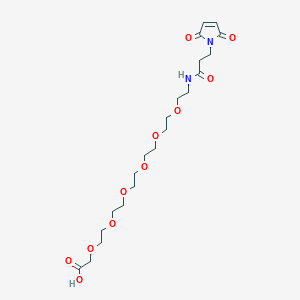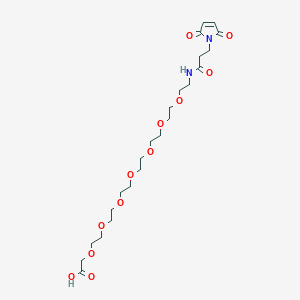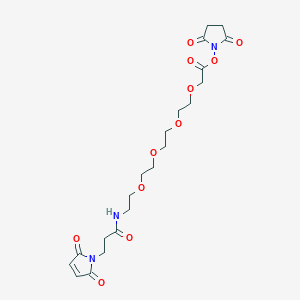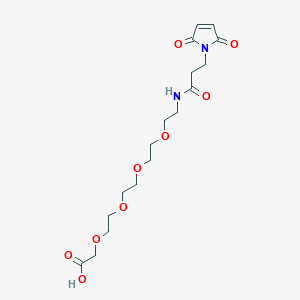
Mal-propionylamido-PEG4-aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG4-acetic acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a maleimide group, which reacts specifically with thiol groups to form a covalent C-S bond. This property makes it highly valuable in bioconjugation applications, particularly in the conjugation of biomolecules such as proteins and oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG4-acetic acid typically involves the reaction of maleimide with a PEG linker that has been functionalized with propionylamido and acetic acid groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Mal-propionylamido-PEG4-acetic acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the compound is produced in high quantities with consistent quality. Techniques such as solvent evaporation, crystallization, and purification are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG4-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form a stable C-S bond.
Addition Reactions: The PEG linker can participate in addition reactions with various functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving Mal-propionylamido-PEG4-acetic acid include thiol-containing compounds, amines, and other nucleophiles. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving Mal-propionylamido-PEG4-acetic acid are bioconjugates, where the compound is covalently linked to biomolecules such as proteins, peptides, or oligonucleotides. These bioconjugates are used in various applications, including drug delivery and diagnostic assays .
Scientific Research Applications
Mal-propionylamido-PEG4-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and the development of biosensors.
Medicine: Employed in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of diagnostic kits and therapeutic agents.
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG4-acetic acid involves the formation of a covalent bond between the maleimide group and thiol groups on biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The PEG linker enhances the solubility and stability of the conjugated biomolecules, improving their efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- Mal-amido-PEG-acetic acid
- Mal-PEG-amine
- Mal-PEG-NHS ester
Uniqueness
Mal-propionylamido-PEG4-acetic acid is unique due to its specific functional groups that allow for precise bioconjugation with thiol-containing biomolecules. The presence of the PEG4 linker enhances its solubility and reduces nonspecific interactions, making it more effective in various applications compared to similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O9/c20-14(3-5-19-15(21)1-2-16(19)22)18-4-6-25-7-8-26-9-10-27-11-12-28-13-17(23)24/h1-2H,3-13H2,(H,18,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLOJPHAYFPUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
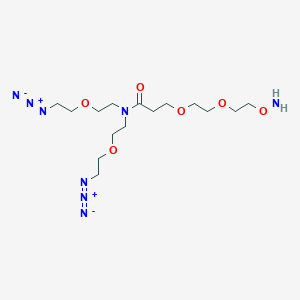
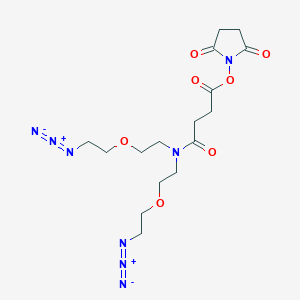
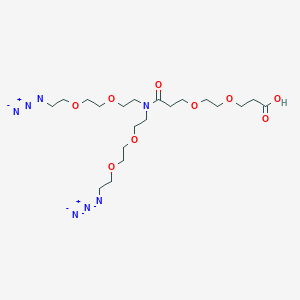
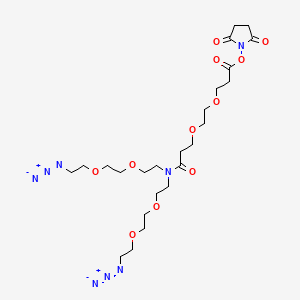
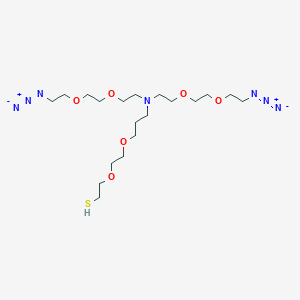
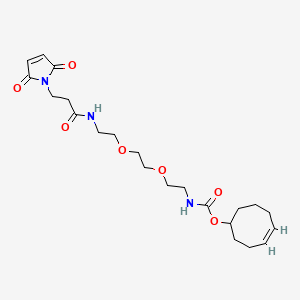
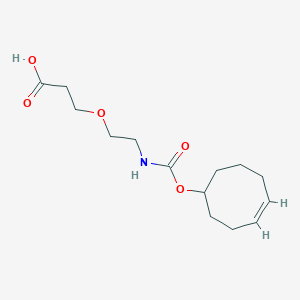
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
